molecular formula C8H3Cl4N3O2 B099941 1H-Benzotriazole, 1-acetoxy-4,5,6,7-tetrachloro- CAS No. 18355-09-4

1H-Benzotriazole, 1-acetoxy-4,5,6,7-tetrachloro-

Cat. No. B099941
CAS RN: 18355-09-4
M. Wt: 314.9 g/mol
InChI Key: GZKKKAKAESQJFF-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 1-acetoxy-4,5,6,7-tetrachloro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains three nitrogen atoms in its structure. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole, 1-acetoxy-4,5,6,7-tetrachloro- is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cancer cell growth. It has also been suggested that this compound may interfere with the viral replication cycle, leading to its antiviral activity.
Biochemical and Physiological Effects:
Studies have reported that 1H-Benzotriazole, 1-acetoxy-4,5,6,7-tetrachloro- may have potential biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, this compound has been reported to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

1H-Benzotriazole, 1-acetoxy-4,5,6,7-tetrachloro- has several advantages and limitations for lab experiments. Its high purity and stability make it an ideal compound for use in various experiments. However, its low solubility in water can limit its use in aqueous solutions. Additionally, its potential toxicity may require careful handling in the laboratory.

Future Directions

There are several future directions for the study of 1H-Benzotriazole, 1-acetoxy-4,5,6,7-tetrachloro-. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields. Additionally, studies are needed to investigate its potential toxicity and safety for use in humans. Finally, research is needed to develop new synthesis methods that can improve the yield and purity of this compound.

Synthesis Methods

1H-Benzotriazole, 1-acetoxy-4,5,6,7-tetrachloro- can be synthesized using different methods, including the reaction of 1H-Benzotriazole with acetic anhydride and tetrachloromethane in the presence of a catalyst. Another method involves the reaction of 1H-Benzotriazole with acetic anhydride and thionyl chloride followed by the addition of tetrachloromethane. Both methods have been reported to yield high purity products.

Scientific Research Applications

1H-Benzotriazole, 1-acetoxy-4,5,6,7-tetrachloro- has potential applications in various scientific research fields. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been reported to have antiviral activity against the hepatitis B virus. Additionally, this compound has been studied for its potential use as a corrosion inhibitor in the petroleum industry.

properties

CAS RN

18355-09-4

Molecular Formula

C8H3Cl4N3O2

Molecular Weight

314.9 g/mol

IUPAC Name

(4,5,6,7-tetrachlorobenzotriazol-1-yl) acetate

InChI

InChI=1S/C8H3Cl4N3O2/c1-2(16)17-15-8-6(12)4(10)3(9)5(11)7(8)13-14-15/h1H3

InChI Key

GZKKKAKAESQJFF-UHFFFAOYSA-N

SMILES

CC(=O)ON1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N=N1

Canonical SMILES

CC(=O)ON1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N=N1

Other CAS RN

18355-09-4

synonyms

1-(Acetyloxy)-4,5,6,7-tetrachloro-1H-benzotriazole

Origin of Product

United States

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